![molecular formula C12H16N2O2S B2866943 1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 912891-83-9](/img/structure/B2866943.png)
1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
The compound is a derivative of pyrimidinamine and tetrahydrofuran. Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . Tetrahydrofuran derivatives are commonly used in organic synthesis.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidinamine and tetrahydrofuran derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of pyrimidinamine and tetrahydrofuran derivatives can be found in the literature .Scientific Research Applications
Synthesis of Heterocyclic Systems
The compound and its derivatives are utilized in the synthesis of novel heterocyclic systems. For instance, studies have demonstrated the reactivity of pyrimidine derivatives with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These systems exhibit promising antimicrobial activity against bacteria such as Staphylococcus aureus, indicating their potential in developing new antimicrobial agents (Sirakanyan et al., 2015).
Antimicrobial and Antifungal Activity
Several studies focus on the antimicrobial and antifungal properties of pyrimidine derivatives. Tetrahydropyrimidine–isatin hybrids, for example, have been synthesized and evaluated for their antibacterial, antifungal, and anti-tubercular activities, highlighting their potential as broad-spectrum antimicrobial agents (Akhaja & Raval, 2012). Similarly, novel chromone-pyrimidine coupled derivatives have been reported to exhibit significant antimicrobial activity, including against drug-resistant strains, further emphasizing the therapeutic potential of these compounds (Tiwari et al., 2018).
Antitumor Activity
The antitumor activities of pyrimidine derivatives have been explored, with several compounds showing inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). This suggests their potential utility in the development of new anticancer therapies (Edrees & Farghaly, 2017).
Antihypertensive and Anti-ulcer Activities
Compounds derived from pyrimidine have been investigated for their antihypertensive and anti-ulcer activities, indicating their potential in treating cardiovascular and gastrointestinal disorders. For example, certain dihydropyrimidines have shown promising results in preclinical models, suggesting their applicability in the development of new therapeutic agents for these conditions (Rana et al., 2004; Rana et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-12-13-11(17)9-4-1-5-10(9)14(12)7-8-3-2-6-16-8/h8H,1-7H2,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHCZJAHXQYUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CCC3)C(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one |
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